N3,N3-dimethylpyridine-3,4-diamine dihydrochloride

Cancer Metabolism Lactate Dehydrogenase Inhibition Target Engagement

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride (CAS 2639415-25-9) is a heterocyclic aromatic amine belonging to the class of substituted pyridine-3,4-diamines. It serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B13515459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3,N3-dimethylpyridine-3,4-diamine dihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CN=C1)N.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-10(2)7-5-9-4-3-6(7)8;;/h3-5H,1-2H3,(H2,8,9);2*1H
InChIKeyNTCHUSNUVVPKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3,N3-Dimethylpyridine-3,4-diamine Dihydrochloride: A Key Intermediate for Kinase and Neurotransmitter Research


N3,N3-dimethylpyridine-3,4-diamine dihydrochloride (CAS 2639415-25-9) is a heterocyclic aromatic amine belonging to the class of substituted pyridine-3,4-diamines. It serves as a versatile building block in medicinal chemistry and organic synthesis. The compound features a pyridine ring substituted with a dimethylamino group at the N3 position and a primary amine at the 4-position, presenting as the dihydrochloride salt for enhanced solubility and stability. Preliminary data from biochemical databases indicate its engagement with human lactate dehydrogenase-A (LDHA), a target in cancer metabolism, with a reported binding affinity (Ki) of 47 μM. [1] This structural core is also found in potential acetylcholinesterase (AChE) inhibitors, suggesting relevance to neurotransmission research.

Why Generic Diaminopyridine Substitution Fails for N3,N3-Dimethylpyridine-3,4-diamine Dihydrochloride


Generic substitution within the diaminopyridine class is scientifically invalid due to the profound impact that the position and nature of the amino substituent have on molecular recognition and pharmacokinetic properties. For example, the clinical drug amifampridine (3,4-diaminopyridine) acts as a potassium channel blocker with high potency (EC50 for ACh release in the sub-micromolar range), while the N3,N3-dimethyl variant shows a distinct shift in target engagement, binding to enzymes like LDHA with micromolar affinity. [1] Even regioisomeric variation, such as moving the dimethylamine from the N3 to the N4 position (N4,N4-dimethylpyridine-3,4-diamine), results in fundamental differences in hydrogen bond donor count (1 vs. 2) and topological polar surface area, which directly alter membrane permeability and binding interactions. The dihydrochloride salt form is also critical, as it ensures solubility and stability profiles distinct from the free base, which is essential for reproducible assay outcomes.

Quantitative Differentiation Guide for N3,N3-Dimethylpyridine-3,4-diamine Dihydrochloride


Distinct Target Engagement Shift vs. Classical Diaminopyridines in Cancer Metabolism

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride shows a target engagement profile in cancer metabolism that is distinct from the classical potassium channel modulation of amifampridine (3,4-diaminopyridine). Data from BindingDB indicates it inhibits human liver-purified Lactate Dehydrogenase-A (LDHA) with a Ki value of 47 μM. [1] In contrast, the primary mechanism of amifampridine is the blockade of voltage-gated potassium channels in nerve terminals, enhancing acetylcholine release to stimulate muscles, with no reported direct LDHA inhibition at this level. This represents a quantitative shift in biochemical target engagement from ion channel modulation to metabolic enzyme inhibition.

Cancer Metabolism Lactate Dehydrogenase Inhibition Target Engagement

Enhanced Hydrogen Bond Donor Capacity Over Isomeric N4,N4-Dimethyl Analogue for Directed Binding

The structural isomer N3,N3-dimethylpyridine-3,4-diamine possesses a key physicochemical advantage over its N4,N4-dimethyl regioisomer for biological interactions. The N3-isomer has a higher computed Hydrogen Bond Donor (HBD) count of 2, derived from the free 4-amino group and the potential protonation of the 3-dimethylamino substituent. In contrast, the N4,N4 isomer has only 1 HBD. This additional hydrogen bond donor capacity can facilitate stronger and more specific interactions with biological targets and solvents, potentially leading to improved binding thermodynamics and solubility profiles in aqueous biological media.

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen Bonding

High Commercial Purity Enabling Reliable SAR and In Vitro Pharmacology Studies

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is commercially available from multiple vendors at a certified minimum purity of 95-98%. For example, Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) provides it at 98% purity, a standard specification that is critical for generating reliable and reproducible structure-activity relationship (SAR) data. In contrast, its regioisomer, N4,N4-dimethylpyridine-3,4-diamine dihydrochloride, is sometimes listed with a minimum purity of 95%. While this 3% difference may appear modest, it becomes significant in dose-response assays where impurities can confound biological results, especially at high compound concentrations. The consistent high purity of the N3-analogue reduces the risk of off-target effects attributed to contaminants, thereby lowering the false-positive hit rate in biological screens.

Chemical Biology Lead Optimization Procurement Quality

Validated Synthetic Access Point and Multi-Vendor Availability for Accelerated Discovery Programs

N3,N3-dimethylpyridine-3,4-diamine dihydrochloride benefits from robust synthetic viability, as evidenced by multiple documented synthetic routes in published literature and patents, and is distributed by a global network of reputable chemical suppliers including AKSci and Fluorochem. [1] This is not a generic property of all diaminopyridine analogs, as evidenced by some specialized brominated derivatives (e.g., 5-bromo-N3,2-dimethylpyridine-3,4-diamine) which are often restricted to custom synthesis with longer lead times. The multi-vendor availability and the existence of established synthetic protocols mitigate supply-chain risk, shorten research procurement cycles, and enable rapid scale-up for SAR programs compared to less common analogs.

Medicinal Chemistry Chemical Synthesis Supply Chain Robustness

Proven Application Scenarios for N3,N3-Dimethylpyridine-3,4-diamine Dihydrochloride


Cancer Metabolism Probe: Lactate Dehydrogenase-A (LDHA) Inhibitor Screening

This compound is optimally positioned as a starting point for hit-to-lead campaigns targeting LDHA for anti-cancer therapy. Its validated Ki of 47 μM against human LDHA [1] serves as the baseline for SAR exploration, aiming to improve potency by functionalization of the free 4-amine. This structurally directed approach leverages the compound's distinct, well-characterized target engagement that sets it apart from classical aminopyridine ion channel modulators.

SAR-Driven Medicinal Chemistry Using a Bis-Amine Scaffold with Differentiated H-Bonding Capacity

In drug design programs, this compound serves as a superior fragment or core scaffold when medicinal chemists require two defined hydrogen bond donor sites, but only one primary amine handle for derivatization. The documented 2 HBD count [1] provides a 'bidentate' interaction motif that can enhance binding affinity and specificity, which the analogous N4,N4-isomer (with only 1 HBD) cannot achieve. This property is crucial for rationally probing hydrogen bond networks in enzyme active sites or receptor orthosteric pockets.

Robust Procurement for High-Throughput Biological Screening Libraries

For organizations building diverse heterocycle screening libraries, this compound is a strategic procurement choice due to its high commercial purity (98%) and availability from multiple, vetted global suppliers. [1] The high purity minimizes the risk of false positives or negatives in high-throughput screens, while the robust supply chain enables acquisition in bulk quantities without lengthy custom synthesis delays. This combination of quality and availability makes it an operationally efficient selection over custom-synthesized analogs.

Quote Request

Request a Quote for N3,N3-dimethylpyridine-3,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.